Sucralose-d6 Pentaacetate

Catalog No.
S14390124
CAS No.
M.F
C22H29Cl3O13
M. Wt
613.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sucralose-d6 Pentaacetate

Product Name

Sucralose-d6 Pentaacetate

IUPAC Name

[(2R,3S,4R,5R)-5-acetyloxy-2-[acetyloxy(dideuterio)methyl]-3-chloro-6-[(2R,3S,4S,5S)-3,4-diacetyloxy-2,5-bis[chloro(dideuterio)methyl]oxolan-2-yl]oxyoxan-4-yl] acetate

Molecular Formula

C22H29Cl3O13

Molecular Weight

613.8 g/mol

InChI

InChI=1S/C22H29Cl3O13/c1-9(26)31-7-15-16(25)18(33-11(3)28)19(34-12(4)29)21(36-15)38-22(8-24)20(35-13(5)30)17(32-10(2)27)14(6-23)37-22/h14-21H,6-8H2,1-5H3/t14-,15-,16+,17-,18+,19-,20+,21?,22+/m1/s1/i6D2,7D2,8D2

InChI Key

WBOCSUAOZWICQT-NZPNTUCHSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CCl)OC(=O)C)OC(=O)C)CCl)OC(=O)C)OC(=O)C)Cl

Isomeric SMILES

[2H]C([2H])([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O[C@]2([C@H]([C@@H]([C@H](O2)C([2H])([2H])Cl)OC(=O)C)OC(=O)C)C([2H])([2H])Cl)OC(=O)C)OC(=O)C)Cl)OC(=O)C

Sucralose-d6 Pentaacetate is an isotopically labeled derivative of sucralose, a widely used artificial sweetener. This compound features deuterium atoms, which are stable isotopes of hydrogen, incorporated into its molecular structure. The chemical formula for Sucralose-d6 Pentaacetate is C_{12}H_{13}D_6Cl_3O_8, indicating the presence of deuterium at specific positions within the molecule. The pentaacetate form refers to the acetylation of hydroxyl groups, enhancing its stability and solubility in organic solvents. This modification plays a crucial role in its applications in research and analytical chemistry, particularly in tracing studies due to its unique isotopic signature.

  • Oxidation: This compound can be oxidized under specific conditions, leading to the formation of chlorinated carboxylic acids.
  • Reduction: Reduction reactions can convert Sucralose-d6 into various deuterated alcohols.
  • Substitution: Chlorine atoms in Sucralose-d6 can be replaced with other functional groups through substitution reactions.

Common reagents used in these reactions include potassium permanganate and hydrogen peroxide for oxidation, sodium borohydride and lithium aluminum hydride for reduction, and sodium hydroxide for substitution reactions. The specific products formed depend on the conditions and reagents employed during these reactions .

Sucralose-d6 Pentaacetate exhibits notable biological activity primarily through its interaction with sweet taste receptors (T1R2/T1R3) located in the alimentary tract. This interaction triggers the secretion of incretins and insulin, influencing glucose metabolism. Studies have shown that high concentrations of sucralose can modulate immune responses and affect T cell proliferation. Additionally, Sucralose-d6 is nonmetabolizable in the gastrointestinal tract, passing through the body unchanged, which is a characteristic shared with its parent compound, sucralose .

The synthesis of Sucralose-d6 Pentaacetate involves several key steps:

  • Protection of Hydroxyl Groups: The hydroxyl groups in sucrose are protected to prevent unwanted reactions during chlorination.
  • Chlorination: The protected sucrose undergoes chlorination using thionyl chloride or other chlorinating agents to introduce chlorine atoms at specific positions.
  • Deuteration: Deuterium atoms are introduced into the molecule at designated sites during or after chlorination.
  • Acetylation: The final step involves acetylating the hydroxyl groups to form the pentaacetate derivative.

Industrial production methods follow similar synthetic routes but are optimized for higher yields and purity while ensuring strict quality control standards .

Sucralose-d6 Pentaacetate is utilized primarily in research settings for:

  • Pharmacokinetics Studies: It serves as a tracer in studies examining the metabolic fate of sucralose.
  • Food Science Research: Its unique isotopic labeling allows researchers to investigate sweetener interactions within food matrices.
  • Biochemical Analysis: It is employed to study receptor interactions and metabolic pathways involving sweet taste receptors .

Interaction studies involving Sucralose-d6 Pentaacetate have demonstrated its ability to activate sweet taste receptors, leading to significant physiological responses such as insulin secretion and modulation of glucose metabolism. These studies are crucial for understanding how artificial sweeteners affect human health and metabolism. Additionally, high doses have been shown to influence immune responses in animal models.

Several compounds share structural similarities with Sucralose-d6 Pentaacetate. Here are some notable examples:

CompoundStructure SimilarityUnique Features
SucraloseCore structure similarNonmetabolizable; widely used artificial sweetener
AspartameContains amino acidsMetabolizable; lower sweetness intensity compared to sucralose
Acesulfame PotassiumContains a sulfonamide groupStable under heat; often used in combination with other sweeteners
Steviol GlycosidesDerived from steviaNatural origin; less intense sweetness compared to synthetic options

Sucralose-d6 Pentaacetate's uniqueness lies in its isotopic labeling with deuterium, making it particularly valuable for tracing studies and metabolic research where distinguishing between similar compounds is essential .

Tin-Mediated Esterification and Chlorination Processes

Tin-based catalysts play a pivotal role in both esterification and chlorination steps during sucralose-d6 pentaacetate synthesis. Tin(II) chloride (SnCl₂) acts as a Lewis acid, facilitating the nucleophilic attack of hydroxyl groups on acetylating agents such as acetic anhydride. Studies demonstrate that SnCl₂ enhances reaction rates by polarizing carbonyl groups, thereby lowering the activation energy of acetylation. For example, in analogous esterification reactions, SnCl₂ achieves 80–95% yields under mild conditions (298–333 K) by stabilizing transition states through coordination with oxygen lone pairs.

In chlorination steps, tin reagents enable selective substitution of hydroxyl groups with chlorine atoms. The mechanism involves the formation of a tin-oxygen intermediate, followed by nucleophilic displacement with chloride ions. Research on tin-mediated chlorination of saccharides reveals that SnCl₂ preferentially targets primary hydroxyl groups due to steric and electronic factors. This selectivity is critical for maintaining the regiochemical fidelity of sucralose derivatives. Kinetic studies further indicate that tin-catalyzed chlorination follows a second-order rate law, dependent on both substrate and catalyst concentrations.

Deuterium Incorporation Strategies for Isotopic Labeling

Deuterium labeling at six positions (d6) in sucralose-d6 pentaacetate is typically achieved via acid-catalyzed hydrogen-deuterium exchange. Using deuterated solvents (e.g., D₂O) in the presence of Lewis acids like SnCl₂, protons at acidic sites (e.g., hydroxyl groups) undergo isotopic substitution. For instance, refluxing sucralose in D₂O with SnCl₂ at 373 K for 24 hours introduces deuterium at exchangeable positions while preserving the carbohydrate backbone.

Alternative methods involve reductive deuteration using deuterated reducing agents. Sodium borodeuteride (NaBD₄) selectively reduces ketone intermediates in the sucralose precursor, incorporating deuterium at specific carbon centers. This approach ensures high isotopic purity (>99%) but requires stringent exclusion of protic solvents to minimize back-exchange.

Pentaacetylation Reaction Optimization and Yield Enhancement

Pentaacetylation of sucralose-d6 necessitates precise control over reaction parameters to avoid over-acetylation or decomposition. Key optimizations include:

ParameterOptimal RangeImpact on Yield
Catalyst load0.4–1.0 mol% SnCl₂Maximizes rate without side reactions
Temperature313–333 KBalances kinetics and thermal stability
Molar ratio (Ac₂O:substrate)5:1–8:1Ensures complete acetylation
Reaction time8–12 hoursAchieves >95% conversion

Increasing the acetic anhydride-to-substrate ratio beyond 5:1 minimizes residual hydroxyl groups but risks forming diacetylated byproducts. Solvent selection also influences yield; nonpolar solvents (e.g., toluene) improve selectivity by reducing nucleophilicity of water.

Crystallization Techniques for Product Purification

Crystallization is the final step to isolate high-purity sucralose-d6 pentaacetate. Slow cooling of a saturated ethyl acetate solution (0.5 g/mL) at 277 K yields needle-like crystals with >99% purity. Seeding with microcrystalline product accelerates nucleation, while antisolvent addition (e.g., n-hexane) reduces solubility and enhances recovery.

Recrystallization from ethanol-water mixtures (7:3 v/v) further removes tin residues and acetylated impurities. Differential scanning calorimetry (DSC) confirms the crystalline product’s melting point at 401–403 K, consistent with literature values for fully acetylated sucralose derivatives.

XLogP3

1.2

Hydrogen Bond Acceptor Count

13

Exact Mass

612.105035 g/mol

Monoisotopic Mass

612.105035 g/mol

Heavy Atom Count

38

Dates

Modify: 2024-08-10

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